molecular formula C8H14ClN B6219269 7-azaspiro[3.5]non-1-ene hydrochloride CAS No. 2751615-56-0

7-azaspiro[3.5]non-1-ene hydrochloride

Cat. No.: B6219269
CAS No.: 2751615-56-0
M. Wt: 159.7
InChI Key:
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Description

7-azaspiro[3.5]non-1-ene hydrochloride is a chemical compound characterized by its unique spirocyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-azaspiro[3.5]non-1-ene hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclopropane derivative, followed by cyclization to form the spirocyclic structure. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

7-azaspiro[3.5]non-1-ene hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic amines .

Scientific Research Applications

7-azaspiro[3.5]non-1-ene hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-azaspiro[3.5]non-1-ene hydrochloride involves its interaction with specific molecular targets. For instance, it has been identified as a potential inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of fatty acid amides. The spirocyclic structure allows it to fit into the active site of the enzyme, thereby inhibiting its activity .

Comparison with Similar Compounds

Similar Compounds

  • 7-azaspiro[3.5]nonan-2-one hydrochloride
  • 1-oxa-8-azaspiro[4.5]decane

Uniqueness

7-azaspiro[3.5]non-1-ene hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits superior potency as an FAAH inhibitor, making it a valuable scaffold for drug development .

Properties

CAS No.

2751615-56-0

Molecular Formula

C8H14ClN

Molecular Weight

159.7

Purity

95

Origin of Product

United States

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